2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(thiophen-2-yl)methyl]acetamide
Description
2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(thiophen-2-yl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrazine core, which is known for its biological activity and potential therapeutic applications.
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-27-15-6-4-14(5-7-15)17-11-18-20(26)23(8-9-24(18)22-17)13-19(25)21-12-16-3-2-10-28-16/h2-11H,12-13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKYSDKIIPXYAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(thiophen-2-yl)methyl]acetamide typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl hydrazine and 2-thienylmethylamine. The synthetic route may involve the formation of the pyrazolo[1,5-a]pyrazine core through cyclization reactions, followed by acylation to introduce the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrazolo[1,5-a]pyrazine core can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of 2-[2-(4-hydroxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-thienylmethyl)acetamide.
Reduction: Formation of 2-[2-(4-methoxyphenyl)-4-hydroxy-pyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-thienylmethyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrazines exhibit significant antitumor properties. The compound under discussion has been evaluated for its potential as an anticancer agent. Studies have shown that compounds with similar structures inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, the interaction of pyrazolo[1,5-a]pyrazines with specific kinases involved in cancer progression has been documented, suggesting that this compound could be optimized for enhanced anticancer efficacy .
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory activities. Pyrazolo derivatives have demonstrated the ability to inhibit enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE). These enzymes play crucial roles in inflammatory responses and cellular signaling pathways. The inhibition of these enzymes can lead to therapeutic effects in conditions like arthritis and cardiovascular diseases .
Material Science Applications
The unique structural characteristics of pyrazolo[1,5-a]pyrazines allow them to be utilized in material science. Their photophysical properties make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. The ability to modify their structure can enhance their performance in electronic devices and sensors .
Case Study 1: Anticancer Activity
In a study published by MDPI, derivatives of pyrazolo[1,5-a]pyrazines were synthesized and evaluated for their anticancer properties against various cell lines. The results indicated that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity against breast cancer cells .
Case Study 2: Enzyme Inhibition
Another research effort focused on the inhibitory effects of pyrazolo derivatives on COX enzymes. The study demonstrated that certain modifications led to increased potency compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential new class of anti-inflammatory agents .
Mechanism of Action
The mechanism of action of 2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyrazine core can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy and thienylmethyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- 2-(4-fluorophenyl)-N-{2-[2-(3-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]ethyl}acetamide
Uniqueness
2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(thiophen-2-yl)methyl]acetamide is unique due to the presence of both the methoxyphenyl and thienylmethyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Biological Activity
The compound 2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(thiophen-2-yl)methyl]acetamide is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and overall pharmacological significance.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of 313.31 g/mol. The structure features a methoxyphenyl group and a thiophenyl moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H15N5O3 |
| Molar Mass | 313.31 g/mol |
| Density | 1.44 ± 0.1 g/cm³ (Predicted) |
| Boiling Point | 483.1 ± 55.0 °C (Predicted) |
| pKa | 14.06 ± 0.50 (Predicted) |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazolo derivatives, including the compound . For instance, in vitro evaluations demonstrated significant activity against various pathogens.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against tested bacterial strains, indicating potent antimicrobial efficacy.
- Minimum Bactericidal Concentration (MBC) : The MBC values confirmed the bactericidal nature of the compound against pathogens like Staphylococcus aureus and Staphylococcus epidermidis.
The study also indicated that derivatives similar to this compound could inhibit biofilm formation, which is crucial in preventing chronic infections caused by biofilm-forming bacteria .
Enzyme Inhibition
The biological activity of this compound extends to enzyme inhibition, particularly concerning enzymes involved in various metabolic pathways.
Enzyme Targets:
- Cholinesterases : The compound exhibited inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating moderate to high potency.
- Cyclooxygenase (COX) : The inhibition of COX enzymes suggests potential anti-inflammatory properties.
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds within the pyrazolo family:
- Study on Pyrazolo Derivatives : A comprehensive evaluation involving multiple derivatives showed that modifications to the pyrazolo structure significantly influenced their biological activities, including antimicrobial and anticancer properties .
- Synergistic Effects : Some derivatives have shown synergistic relationships with established antibiotics like ciprofloxacin and ketoconazole, enhancing their effectiveness against multi-drug resistant (MDR) pathogens .
- Antioxidant Potential : Research indicates that these compounds may possess antioxidant properties, contributing to their therapeutic potential beyond antimicrobial effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
